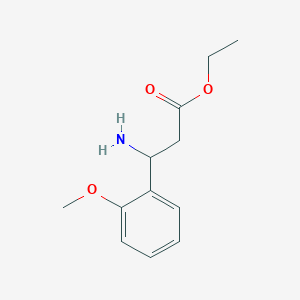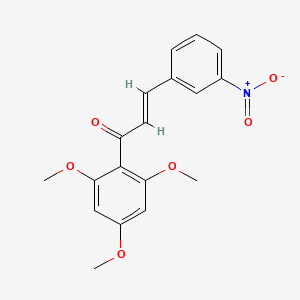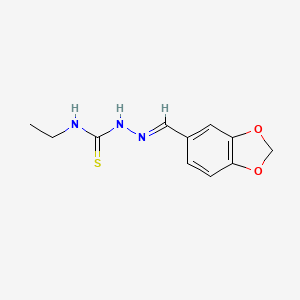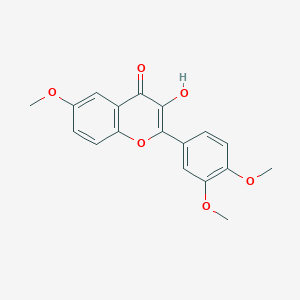
methyl glucoside sesquistearate, AldrichCPR
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl glucoside sesquistearate is a non-ionic carbohydrate-based surfactant and emulsifier. It is widely used in membrane research, cosmetics, and dermatological preparations. This compound is also explored as a solubilizing agent for controlled drug delivery . It is known for its ability to stabilize emulsions and enhance the texture and consistency of various formulations.
Preparation Methods
Methyl glucoside sesquistearate is synthesized through the esterification of methyl glucoside with stearic acid. The reaction typically involves heating methyl glucoside and stearic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the final product .
Industrial production methods involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Methyl glucoside sesquistearate undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols, although this is less common.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of different ester derivatives.
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl glucoside sesquistearate has a wide range of scientific research applications:
Chemistry: It is used as a surfactant and emulsifier in various chemical formulations, enhancing the stability and consistency of products.
Biology: In membrane research, it helps in the study of lipid bilayers and membrane proteins by stabilizing the membrane structures.
Medicine: It is explored as a solubilizing agent for controlled drug delivery, improving the bioavailability and stability of pharmaceutical formulations.
Industry: It is used in cosmetics and dermatological preparations to improve the texture and consistency of creams, lotions, and other products
Mechanism of Action
The mechanism of action of methyl glucoside sesquistearate involves its ability to reduce the surface tension between different phases, such as oil and water. This property allows it to stabilize emulsions and enhance the texture of formulations. At the molecular level, it interacts with lipid bilayers and proteins, helping to maintain the integrity and stability of these structures .
Comparison with Similar Compounds
Methyl glucoside sesquistearate is unique due to its carbohydrate-based structure and non-ionic nature. Similar compounds include:
Methyl glucose sesquistearate: Another non-ionic surfactant with similar emulsifying properties.
PEG-20 methyl glucose sesquistearate: A polyethylene glycol derivative with enhanced solubility and emulsifying capabilities.
Sucrose stearate: A sucrose-based emulsifier with similar applications in cosmetics and pharmaceuticals.
These compounds share similar properties but differ in their molecular structures and specific applications, making methyl glucoside sesquistearate a versatile and valuable compound in various fields.
Properties
Molecular Formula |
C89H172O33 |
|---|---|
Molecular Weight |
1770.3 g/mol |
IUPAC Name |
[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl] octadecanoate;(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol |
InChI |
InChI=1S/3C25H48O7.2C7H14O6/c3*1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(27)32-24-23(29)22(28)20(19-26)31-25(24)30-2;2*1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3*20,22-26,28-29H,3-19H2,1-2H3;2*3-11H,2H2,1H3/t3*20-,22-,23+,24-,25?;2*3-,4-,5+,6-,7-/m11111/s1 |
InChI Key |
WRDLGKHWPIZWDU-PEJONPQPSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@@H]([C@H](OC1OC)CO)O)O.CCCCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@@H]([C@H](OC1OC)CO)O)O.CCCCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@@H]([C@H](OC1OC)CO)O)O.CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1OC)CO)O)O.CCCCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1OC)CO)O)O.CCCCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1OC)CO)O)O.COC1C(C(C(C(O1)CO)O)O)O.COC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[4-Methyl-2-(morpholin-4-yl)phenyl]methanamine](/img/structure/B12051062.png)



![8-Amino-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]isoquinolin-5-one hydrochloride, AldrichCPR](/img/structure/B12051071.png)

![4-{[(E)-(2-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12051087.png)
![DArg[Hyp...3...,DPhe...7...,Leu...8...]Bradykinin](/img/structure/B12051108.png)

